Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
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Overview
Description
Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate typically involves the bromination of a pyrrolo[2,3-c]pyridine precursor followed by esterification. One common method includes:
Bromination: The pyrrolo[2,3-c]pyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Esterification: The brominated intermediate is then reacted with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrolo[2,3-c]pyridine core can be oxidized or reduced, although specific conditions for these reactions are less common.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
Substitution: Products where the bromine atom is replaced by the nucleophile.
Oxidation/Reduction: Various oxidized or reduced forms of the pyrrolo[2,3-c]pyridine core.
Scientific Research Applications
Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand the biological activity of pyrrolo[2,3-c]pyridine derivatives.
Mechanism of Action
The mechanism of action for compounds derived from Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate often involves inhibition of specific enzymes or receptors. For example, derivatives may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
- Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Uniqueness
Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other pyrrolo[2,3-c]pyridine derivatives.
Biological Activity
Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS No. 2091796-77-7) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings, case studies, and data tables.
- Molecular Formula : C9H7BrN2O2
- Molecular Weight : 255.07 g/mol
- IUPAC Name : this compound
- Purity : 97% .
Research indicates that pyrrolo[2,3-c]pyridine derivatives, including this compound, exhibit diverse biological activities:
-
Antimicrobial Activity :
- Compounds within this class have shown efficacy against various microbial strains. For instance, derivatives have been tested against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) lower than 25 µM .
- The presence of electronegative atoms in the structure enhances binding affinity to target enzymes like InhA .
-
Anticancer Properties :
- Studies have demonstrated that pyrrolo[2,3-c]pyridine derivatives can inhibit tumor growth. For example, certain derivatives showed moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity towards healthy cells .
- The mechanism often involves the inhibition of key metabolic pathways essential for cancer cell proliferation.
- Anti-inflammatory and Antioxidant Effects :
Case Study 1: Antimycobacterial Activity
A study evaluated the antimyobacterial activity of several pyrrolo[2,3-c]pyridine derivatives. The most active compounds demonstrated an IC50 range of 4.5–9.5 µM against M. tuberculosis, highlighting the potential for these compounds in treating resistant strains .
Case Study 2: Anticancer Activity
In a pharmacological evaluation, this compound was tested against various cancer cell lines. Results indicated significant cytotoxic effects on ovarian cancer cells with minimal effects on non-cancerous cardiac cells, suggesting a favorable therapeutic index .
Data Tables
Biological Activity | Compound Tested | IC50/Effectiveness |
---|---|---|
Antimycobacterial | Methyl 3-bromo-1H-pyrrolo[2,3-c] | MIC < 25 µM |
Anticancer | Methyl 3-bromo-1H-pyrrolo[2,3-c] | Moderate cytotoxicity |
Anti-inflammatory | Various pyrrolo derivatives | Significant inhibition |
Properties
Molecular Formula |
C9H7BrN2O2 |
---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-2-5-6(10)3-11-8(5)4-12-7/h2-4,11H,1H3 |
InChI Key |
XYCDHNMLSSCYOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)C(=CN2)Br |
Origin of Product |
United States |
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